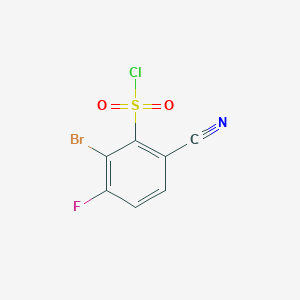
2-Bromo-6-cyano-3-fluorobenzenesulfonyl chloride
Descripción general
Descripción
2-Bromo-6-cyano-3-fluorobenzenesulfonyl chloride is a versatile chemical compound used in various scientific research applications. It is characterized by the presence of bromine, cyano, fluorine, and sulfonyl chloride functional groups attached to a benzene ring. This compound is known for its reactivity and is utilized in organic synthesis and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-cyano-3-fluorobenzenesulfonyl chloride typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids or bases as catalysts and may involve multiple steps to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction times and minimizing by-products to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-cyano-3-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include sulfonamides, sulfonate esters, and sulfonyl derivatives.
Oxidation Products: Sulfonic acids.
Reduction Products: Sulfonamides.
Coupling Products: Biaryl compounds.
Aplicaciones Científicas De Investigación
2-Bromo-6-cyano-3-fluorobenzenesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Drug Development: Employed in the synthesis of pharmaceutical compounds and active pharmaceutical ingredients.
Material Science: Utilized in the development of advanced materials and polymers.
Biological Studies: Used in the modification of biomolecules for research purposes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-cyano-3-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The presence of bromine, cyano, and fluorine groups also influences its reactivity and interaction with other molecules. The exact molecular targets and pathways depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-fluorobenzenesulfonyl chloride: Similar structure but lacks the cyano group.
2-Bromo-4,6-difluorobenzenesulfonyl chloride: Contains an additional fluorine atom.
2-Bromo-3-cyano-6-fluorobenzenesulfonyl chloride: Similar structure with slight variations in the position of functional groups.
Uniqueness
2-Bromo-6-cyano-3-fluorobenzenesulfonyl chloride is unique due to the combination of bromine, cyano, fluorine, and sulfonyl chloride groups on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications. The presence of the cyano group, in particular, adds to its versatility in forming various derivatives and participating in diverse chemical reactions.
Propiedades
IUPAC Name |
2-bromo-6-cyano-3-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFNO2S/c8-6-5(10)2-1-4(3-11)7(6)14(9,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAJPYCPIKTEJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)S(=O)(=O)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















